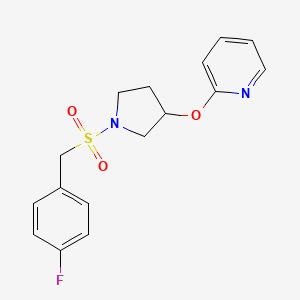

2-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

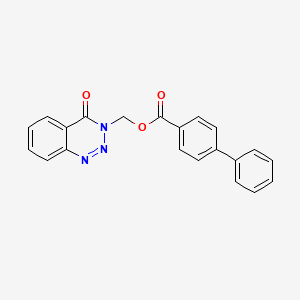

The compound “2-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine” is a complex organic molecule that contains a pyrrolidine ring, a pyridine ring, a sulfonyl group, and a fluorobenzyl group . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common scaffold in medicinal chemistry . Pyridine is a six-membered ring with one nitrogen atom, known for its aromaticity and basicity. The sulfonyl group is a common functional group in organic chemistry, often used as a protecting group or a leaving group. The fluorobenzyl group is a benzyl group with a fluorine atom, which can influence the molecule’s reactivity and biological activity.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrolidine and pyridine rings, the introduction of the sulfonyl and fluorobenzyl groups, and the connection of these components . The exact synthetic route would depend on the desired stereochemistry and the available starting materials.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine and pyridine rings would contribute to the molecule’s rigidity and shape, while the sulfonyl and fluorobenzyl groups could influence its polarity and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the pyrrolidine ring might undergo reactions at the nitrogen atom or the adjacent carbons. The pyridine ring could participate in electrophilic substitution reactions. The sulfonyl group could be replaced by nucleophiles, and the fluorobenzyl group could undergo various transformations depending on the reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For instance, the presence of the polar sulfonyl group and the aromatic pyridine ring might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Material Applications

A study by Liu et al. (2013) focuses on the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, which exhibit high thermal stability, low dielectric constants, and high transparency. This research highlights the potential of incorporating pyridine and sulfone groups in high-performance materials (Liu et al., 2013).

Organic Synthesis and Catalysis

Zhao et al. (2012) discovered the multifunctional role of the (2-pyridyl)sulfonyl group in facilitating copper-mediated cross-coupling reactions, enabling the synthesis of diverse fluorinated compounds. This study showcases the importance of pyridine derivatives in enhancing reaction efficiency and broadening the scope of fluoroalkylation (Zhao et al., 2012).

Molecular Design and Functionalization

Research by Tucker et al. (2015) illustrates the use of a sulfur-functionalized aminoacrolein derivative for the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, highlighting the versatility of pyridine derivatives in medicinal chemistry and drug design (Tucker et al., 2015).

Advanced Material Properties

The work by Kim et al. (2022) on pyridylic C-H functionalization via photocatalytic radical cascades demonstrates the potential for rapid structural diversification at the pyridylic site. This research points to innovative approaches in modifying heterobenzylic C-H bonds of pyridines and quinolines, indicating the compound's relevance in the development of new materials and chemical synthesis techniques (Kim et al., 2022).

Environmental and Green Chemistry Applications

An and Wu (2017) explored the synthesis of sulfonated tetrahydropyridine derivatives through a radical reaction, emphasizing the compound's role in green chemistry and its potential for environmental remediation applications (An and Wu, 2017).

Mecanismo De Acción

Target of Action

The compound contains a pyrrolidine ring, which is a common scaffold in many biologically active compounds . The pyrrolidine ring can interact with various biological targets, contributing to the stereochemistry of the molecule .

Mode of Action

The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles due to the different binding modes to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring are known to interact with various biochemical pathways, depending on their target selectivity .

Pharmacokinetics

The introduction of heteroatomic fragments in drug molecules, such as the pyrrolidine ring, is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The fluorophenyl substituents at position 3 of the pyrrolidine sulfonamides have been shown to offer better in vitro potency .

Action Environment

The steric factors and spatial orientation of substituents on the pyrrolidine ring can influence the compound’s biological activity .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[1-[(4-fluorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O3S/c17-14-6-4-13(5-7-14)12-23(20,21)19-10-8-15(11-19)22-16-3-1-2-9-18-16/h1-7,9,15H,8,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELKFOVJYSWKSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC=N2)S(=O)(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2941740.png)

![N-(naphthalen-1-ylmethyl)-N-[(E)-3-phenylprop-2-enyl]acetamide](/img/structure/B2941745.png)

![5-bromo-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2941750.png)

![3-((5-((3-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2941751.png)

![2-Chloro-N-[1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropyl]acetamide](/img/structure/B2941753.png)

![3-(3-Bromophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2941757.png)

![N-(4-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2941758.png)